molecular formula C13H3Cl4F2N3OS B2766645 3,4,5,6-tetrachloro-N-(5,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide CAS No. 1427582-74-8

3,4,5,6-tetrachloro-N-(5,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide

Cat. No.: B2766645
CAS No.: 1427582-74-8
M. Wt: 429.04
InChI Key: OLVHSQLPNNELPV-UHFFFAOYSA-N
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Description

3,4,5,6-tetrachloro-N-(5,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with chlorine atoms and a benzothiazole moiety substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-tetrachloro-N-(5,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide typically involves multiple steps. One common approach is the nucleophilic aromatic substitution reaction, where pentachloropyridine reacts with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a solvent such as ethanol or benzene at elevated temperatures to ensure high stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-tetrachloro-N-(5,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: Due to the presence of electron-withdrawing groups, the compound is highly reactive towards nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.

    Coupling Reactions: It can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound.

Scientific Research Applications

3,4,5,6-tetrachloro-N-(5,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrachloro-N-(5,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The electron-withdrawing groups on the compound enhance its reactivity, allowing it to interact with various biological molecules. These interactions can disrupt normal cellular processes, leading to potential therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-tetrachloro-N-(5,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide is unique due to its combination of chlorine and fluorine substitutions, which confer distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability.

Properties

IUPAC Name

3,4,5,6-tetrachloro-N-(5,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H3Cl4F2N3OS/c14-7-8(15)10(21-11(17)9(7)16)12(23)22-13-20-5-1-3(18)4(19)2-6(5)24-13/h1-2H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVHSQLPNNELPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)SC(=N2)NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H3Cl4F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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